N-[3-(dimethylamino)propyl]-1-(1H-indazol-3-yl)-5-oxo-3-pyrrolidinecarboxamide
Description
N-[3-(dimethylamino)propyl]-1-(1H-indazol-3-yl)-5-oxo-3-pyrrolidinecarboxamide is a heterocyclic compound characterized by a pyrrolidinecarboxamide core fused with a 1H-indazol-3-yl moiety and a dimethylamino-propyl side chain. The dimethylamino-propyl substituent enhances solubility and may influence pharmacokinetic properties, such as bioavailability and CNS penetration.
Properties
Molecular Formula |
C17H23N5O2 |
|---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
N-[3-(dimethylamino)propyl]-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C17H23N5O2/c1-21(2)9-5-8-18-17(24)12-10-15(23)22(11-12)16-13-6-3-4-7-14(13)19-20-16/h3-4,6-7,12H,5,8-11H2,1-2H3,(H,18,24)(H,19,20) |
InChI Key |
OGKILQOMKLEUFM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCNC(=O)C1CC(=O)N(C1)C2=NNC3=CC=CC=C32 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(dimethylamino)propyl]-1-(1H-indazol-3-yl)-5-oxo-3-pyrrolidinecarboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Indazole Ring: The indazole ring can be synthesized through cyclization reactions involving hydrazines and ortho-substituted nitrobenzenes.
Attachment of the Pyrrolidine Ring: The pyrrolidine ring is introduced through a cyclization reaction involving appropriate amine and carbonyl compounds.
Introduction of the Dimethylamino Group: The dimethylamino group is typically introduced via alkylation reactions using dimethylamine and suitable alkyl halides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[3-(dimethylamino)propyl]-1-(1H-indazol-3-yl)-5-oxo-3-pyrrolidinecarboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the indazole and pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
N-[3-(dimethylamino)propyl]-1-(1H-indazol-3-yl)-5-oxo-3-pyrrolidinecarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(dimethylamino)propyl]-1-(1H-indazol-3-yl)-5-oxo-3-pyrrolidinecarboxamide involves its interaction with specific molecular targets and pathways. The indazole ring is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The dimethylamino group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.
Comparison with Similar Compounds
Cabergoline Analogs
Cabergoline (N-[3-(dimethylamino)propyl]-N-[(ethylamino)carbonyl]-6-(2-propenyl)-1-[(6-allylergolin-8b-yl)carbonyl]urea) shares the N-[3-(dimethylamino)propyl] group but features an ergoline backbone instead of a pyrrolidine-indazole system. Cabergoline is a dopamine D2 receptor agonist used clinically for hyperprolactinemia and Parkinson’s disease. The dimethylamino-propyl chain in both compounds likely enhances solubility and receptor binding; however, Cabergoline’s ergoline scaffold enables distinct interactions with dopamine receptors, whereas the indazole-pyrrolidine core of the target compound may favor kinase or protease inhibition .
Perfluorinated Sulfonamides
Several perfluorinated compounds, such as N-[3-(dimethylamino)propyl]-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-1-octanesulfonamide, share the dimethylamino-propyl group but incorporate highly fluorinated alkyl chains. These compounds are industrial surfactants or water-repellent agents due to their lipophobic and hydrophobic properties.
Pyrrolidinecarboxamide Derivatives
Compounds like 1-[2-(4-methylphenyl)ethyl]-N-[3-(4-methyl-1-piperazinyl)propyl]-5-oxo-3-pyrrolidinecarboxamide () exhibit structural homology in the pyrrolidinecarboxamide core but differ in substituents. The 4-methylpiperazinyl group in this analog may enhance blood-brain barrier penetration compared to the dimethylamino-propyl chain, altering biodistribution. Additionally, the phenyl-ethyl substituent could confer selectivity for aminergic receptors, whereas the indazole moiety in the target compound might target nucleotide-binding domains .
Indazole-Containing Compounds
The compound in , (4E)-cyclooct-4-en-1-yl N-{3-[(4-{5-[(3R)-1-(2-oxo-2-{4-[4-(pyrimidin-2-yl)phenyl]piperazin-1-yl}ethyl)pyrrolidine-3-amido]-1H-indazol-3-yl}pyridin-2-yl)formamido]propyl}carbamate, shares the indazole-pyrrolidinecarboxamide framework but includes a trans-cyclooctene (TCO) group for bioorthogonal conjugation. This highlights the versatility of the indazole-pyrrolidine scaffold in drug development, particularly for targeted therapies or prodrugs requiring click chemistry modifications .
Structural and Functional Analysis Table
Key Research Findings
- Pharmacological Potential: The dimethylamino-propyl group in the target compound and Cabergoline suggests shared optimization for solubility and bioavailability, though their distinct cores lead to different therapeutic targets .
- Fluorination Effects : Perfluorinated analogs demonstrate how structural modifications can shift applications from biomedical to industrial, emphasizing the role of fluorination in material science .
- Scaffold Versatility : The indazole-pyrrolidinecarboxamide structure is adaptable for diverse applications, including kinase inhibitors (target compound) and bioorthogonal prodrugs () .
Biological Activity
N-[3-(dimethylamino)propyl]-1-(1H-indazol-3-yl)-5-oxo-3-pyrrolidinecarboxamide is a compound of interest due to its potential pharmacological activities, particularly in the context of cannabinoid receptor modulation. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by its indazole and pyrrolidine moieties. Its molecular formula is , and it has a molecular weight of approximately 323.41 g/mol. The presence of the dimethylamino group suggests potential interactions with neurotransmitter systems.
Research indicates that compounds similar to this compound may act as agonists at cannabinoid receptors, particularly CB1 receptors. This interaction is significant as CB1 receptor activation is linked to various physiological effects, including analgesia, appetite stimulation, and modulation of mood and anxiety.
Pharmacological Effects
The biological activity of this compound has been investigated in several studies:
- Analgesic Properties : In animal models, compounds with similar structures have demonstrated analgesic effects. For instance, studies have shown that CB1 receptor agonists can effectively reduce pain responses in various pain models .
- Neuroprotective Effects : Some indazole derivatives exhibit neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases by modulating cannabinoid signaling pathways .
Case Studies and Research Findings
A review of recent literature reveals several key findings:
- CB1 Receptor Agonism : A study highlighted that indazole derivatives can selectively activate CB1 receptors, leading to increased pain relief in models of neuropathic pain . This suggests that this compound may possess similar properties.
- Synthesis and Characterization : Research focused on synthesizing various indazole derivatives has shown that modifications at the 3-position significantly influence biological activity. For example, the introduction of a dimethylamino group enhances receptor affinity and selectivity .
- Potential Therapeutic Applications : The compound's ability to modulate cannabinoid receptors positions it as a candidate for treating conditions such as chronic pain, anxiety disorders, and possibly obesity due to its appetite-stimulating effects .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
